N-(1-methylpiperidin-4-yl)-2-nitrobenzamide
Overview
Description
N-(1-methylpiperidin-4-yl)-2-nitrobenzamide is a compound that features a piperidine ring, a nitro group, and a benzamide moiety. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of the nitro group and benzamide moiety further enhances the compound’s potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2-nitrobenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of 4-piperidone with methylamine.
Nitration of Benzamide: The benzamide moiety can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Coupling Reaction: The final step involves coupling the nitrated benzamide with the piperidine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an appropriate solvent like dichloromethane.
Major Products Formed
Reduction: N-(1-methylpiperidin-4-yl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study the interactions of piperidine-containing compounds with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways. The benzamide moiety can interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-(1-methylpiperidin-4-yl)-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(1-methylpiperidin-4-yl)-2-chlorobenzamide: A derivative with a chloro group instead of a nitro group.
N-(1-methylpiperidin-4-yl)-2-methylbenzamide: A derivative with a methyl group instead of a nitro group.
Uniqueness
N-(1-methylpiperidin-4-yl)-2-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the piperidine ring and nitrobenzamide moiety makes it a versatile compound for various applications in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15-8-6-10(7-9-15)14-13(17)11-4-2-3-5-12(11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPKPHYWRRQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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